LogP Differentiation: 4'-Bromo vs. 4'-Chloro vs. 4'-Methyl 3-Thiomorpholinomethyl Benzophenones
The 4'-bromo derivative exhibits a computed LogP of 4.1668, compared to 4.0577 for the 4'-chloro analog and 3.7127 for the 4'-methyl analog [1]. The ΔLogP of +0.11 (bromo vs. chloro) and +0.45 (bromo vs. methyl) indicates the bromo compound is measurably more lipophilic, which predicts higher membrane permeability and stronger retention on reversed-phase chromatography under identical conditions . LogP values were obtained from authoritative database sources (Molbase, ChemSrc, Chem960) using consistent computational methodology (XLogP3-based estimation).
| Evidence Dimension | Octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | 4'-Bromo-3-thiomorpholinomethyl benzophenone: LogP = 4.1668 |
| Comparator Or Baseline | 4'-Chloro-3-thiomorpholinomethyl benzophenone: LogP = 4.0577; 4'-Methyl-3-thiomorpholinomethyl benzophenone: LogP = 3.7127 |
| Quantified Difference | ΔLogP (Br − Cl) = +0.1091; ΔLogP (Br − Methyl) = +0.4541 |
| Conditions | Computed LogP values from Molbase, ChemSrc, and Chem960 databases using XLogP3 methodology |
Why This Matters
A LogP difference of >0.4 between the 4'-bromo and 4'-methyl analogs translates to an approximately 2.8-fold difference in octanol/water partitioning ratio, which can significantly alter compound retention time in HPLC method development and tissue distribution in biological assays.
- [1] Molbase. (4-Bromophenyl)-[3-(thiomorpholin-4-ylmethyl)phenyl]methanone – CAS 898763-01-4. LogP: 4.1668. ChemSrc. 4'-Chloro-3-thiomorpholinomethyl benzophenone – CAS 898763-05-8. LogP: 4.0577. Chem960. 4'-Methyl-3-thiomorpholinomethyl benzophenone – CAS 898762-76-0. LogP: 3.7127. View Source
